![molecular formula C35H41PSi B14916823 (E)-Diphenyl(2'-(2-(triisopropylsilyl)vinyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14916823.png)
(E)-Diphenyl(2'-(2-(triisopropylsilyl)vinyl)-[1,1'-biphenyl]-2-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Diphenyl(2’-(2-(triisopropylsilyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane is a complex organophosphorus compound. It is characterized by the presence of a phosphane group attached to a biphenyl structure, which is further modified with a triisopropylsilyl vinyl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Diphenyl(2’-(2-(triisopropylsilyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through Suzuki-Miyaura coupling reactions, which involve the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.
Introduction of the Triisopropylsilyl Vinyl Group: This step involves the hydrosilylation of an alkyne with triisopropylsilane, followed by the addition of the vinyl group to the biphenyl structure.
Attachment of the Phosphane Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-Diphenyl(2’-(2-(triisopropylsilyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where the phosphane group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted biphenyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, (E)-Diphenyl(2’-(2-(triisopropylsilyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane is used as a ligand in transition metal catalysis. Its unique structure allows it to stabilize metal complexes and enhance catalytic activity in various reactions, including cross-coupling and hydrogenation .
Biology and Medicine
While specific biological and medicinal applications of this compound are less common, its derivatives may be explored for potential use in drug development and biochemical research due to their ability to interact with biological molecules .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and as a catalyst in the production of fine chemicals .
Mechanism of Action
The mechanism of action of (E)-Diphenyl(2’-(2-(triisopropylsilyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane primarily involves its role as a ligand in catalysis. It coordinates with metal centers, facilitating various catalytic cycles. The phosphane group donates electron density to the metal, stabilizing it and enhancing its reactivity. This coordination can influence the electronic properties of the metal center, thereby affecting the overall catalytic process .
Comparison with Similar Compounds
Similar Compounds
2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl:
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine: Another related compound with similar uses in catalysis.
Uniqueness
(E)-Diphenyl(2’-(2-(triisopropylsilyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane is unique due to the presence of the triisopropylsilyl vinyl group, which can impart different steric and electronic properties compared to other similar compounds. This can lead to variations in catalytic activity and selectivity, making it a valuable ligand in specific catalytic processes .
Properties
Molecular Formula |
C35H41PSi |
|---|---|
Molecular Weight |
520.8 g/mol |
IUPAC Name |
diphenyl-[2-[2-[(E)-2-tri(propan-2-yl)silylethenyl]phenyl]phenyl]phosphane |
InChI |
InChI=1S/C35H41PSi/c1-27(2)37(28(3)4,29(5)6)26-25-30-17-13-14-22-33(30)34-23-15-16-24-35(34)36(31-18-9-7-10-19-31)32-20-11-8-12-21-32/h7-29H,1-6H3/b26-25+ |
InChI Key |
MQSRGUSLXSIURO-OCEACIFDSA-N |
Isomeric SMILES |
CC(C)[Si](/C=C/C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)(C(C)C)C(C)C |
Canonical SMILES |
CC(C)[Si](C=CC1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B14916740.png)
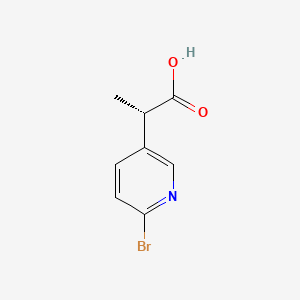
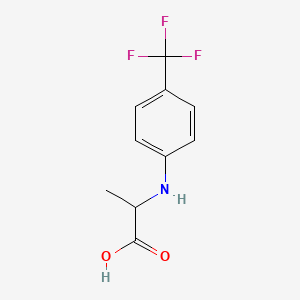
![1-[4-(1-Adamantyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B14916764.png)
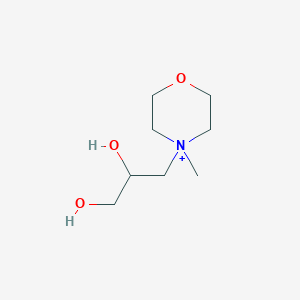


![2,4,6-Trichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14916783.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B14916787.png)
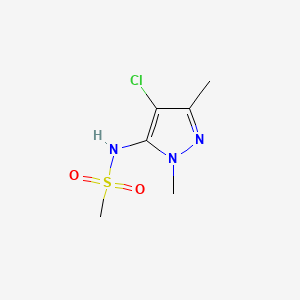
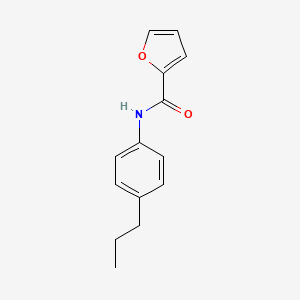
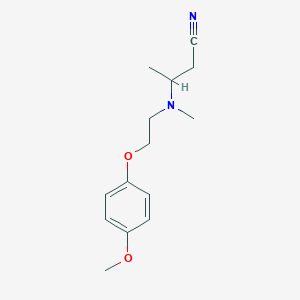
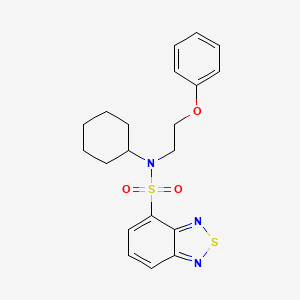
![5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B14916819.png)
